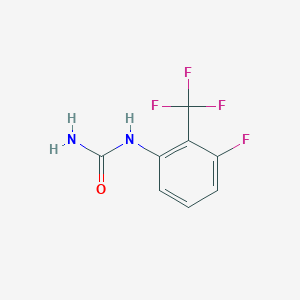

3-Fluoro-2-(trifluoromethyl)phenylurea

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6F4N2O |

|---|---|

Molecular Weight |

222.14 g/mol |

IUPAC Name |

[3-fluoro-2-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C8H6F4N2O/c9-4-2-1-3-5(14-7(13)15)6(4)8(10,11)12/h1-3H,(H3,13,14,15) |

InChI Key |

QETSWMFQWHKKMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Design for 3 Fluoro 2 Trifluoromethyl Phenylurea and Analogs

Strategic Retrosynthetic Analysis of the 3-Fluoro-2-(trifluoromethyl)phenylurea Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, the primary disconnection is at the urea (B33335) linkage, which is an amide-type bond. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the C-N bond between the carbonyl group and the unsubstituted nitrogen. This approach suggests the reaction of a substituted phenyl isocyanate with ammonia (B1221849). The isocyanate, in turn, can be derived from the corresponding aniline (B41778) through phosgenation or a phosgene (B1210022) equivalent, or via rearrangement reactions such as the Curtius or Hofmann rearrangement of a carboxylic acid derivative.

Pathway B: Disconnection of the C-N bond between the carbonyl group and the substituted nitrogen. This pathway points to the reaction of 3-fluoro-2-(trifluoromethyl)aniline with a source of the carbamoyl group. This could involve reacting the aniline with urea, a metal isocyanate like potassium isocyanate, or a carbamoyl chloride.

These two primary disconnection strategies form the basis for the various synthetic methodologies discussed in the following sections.

Foundational Synthetic Routes to Phenylurea Compounds

The synthesis of phenylureas is a well-established area of organic chemistry, with several foundational methods available. These can be broadly categorized into those that proceed through an isocyanate intermediate and those that avoid the use of isocyanates.

Synthetic Pathways Involving Isocyanate Intermediates

The reaction of an isocyanate with an amine is the most common and direct method for the synthesis of ureas. rsc.org For the preparation of this compound, this would involve the synthesis of 2-fluoro-3-(trifluoromethyl)phenyl isocyanate followed by its reaction with ammonia.

Isocyanate Formation:

Aryl isocyanates are typically prepared from the corresponding anilines. A common industrial method involves the reaction of the aniline with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate). nih.govchemicalbook.com For instance, 4-chloro-3-(trifluoromethyl)aniline can be reacted with triphosgene in the presence of a base like triethylamine in a solvent such as dichloromethane to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate. nih.govchemicalbook.com

Alternatively, isocyanates can be generated in situ from carboxylic acid derivatives through rearrangement reactions:

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide to form an isocyanate with the loss of nitrogen gas. wikipedia.org The acyl azide is typically prepared from the corresponding carboxylic acid. This method is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of stereochemistry. researchgate.net The resulting isocyanate can be trapped with an amine to form a urea derivative. wikipedia.org

Hofmann Rearrangement: In this reaction, a primary amide is treated with a halogen (such as bromine) and a base, or with a reagent like phenyliodine diacetate (PIDA), to give an isocyanate intermediate, which can then be trapped. thieme-connect.comdurham.ac.uk This method provides a direct route from amides to ureas in the presence of an amine.

Urea Formation from Isocyanate:

Once the isocyanate is formed, it is reacted with an amine to produce the urea. For a primary urea like this compound, the isocyanate would be reacted with ammonia. This reaction is typically a straightforward nucleophilic addition.

| Isocyanate Precursor | Reagents and Conditions | Intermediate | Yield (%) | Reference |

| 4-chloro-3-(trifluoromethyl)aniline | Triphosgene, triethylamine, CH₂Cl₂ | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Not specified | nih.govchemicalbook.com |

| Acyl azide | Heat or hv | Isocyanate | Generally good | wikipedia.orgresearchgate.net |

| Primary amide | PIDA, NH₃, MeOH | Isocyanate (in situ) | Good to excellent | thieme-connect.com |

Isocyanate-Free Methodologies for Urea Formation

Due to the hazardous nature of phosgene and the high reactivity of isocyanates, several isocyanate-free methods for urea synthesis have been developed. These methods often involve the direct reaction of an amine with a carbonyl source.

A particularly effective and environmentally friendly method is the reaction of anilines with potassium isocyanate (KOCN) in water. rsc.orgrsc.org This reaction is typically carried out in the presence of a mineral acid, such as hydrochloric acid, which protonates the cyanate to form isocyanic acid in situ. The aniline then acts as a nucleophile, attacking the isocyanic acid to form the phenylurea. rsc.orgrsc.org This method has been shown to be effective for a variety of substituted anilines and is a strong candidate for the synthesis of this compound from 3-fluoro-2-(trifluoromethyl)aniline. The reaction often proceeds with high purity, and the product can be isolated by simple filtration. rsc.orgrsc.org

Another common isocyanate-free route is the reaction of an aniline with urea. mdpi.com This reaction is typically performed by heating the two components, often in the presence of an acid catalyst. For example, phenylurea can be synthesized by boiling a solution of aniline hydrochloride and urea in water. mdpi.com

Catalytic methods for urea synthesis are also gaining prominence. These include the palladium-catalyzed carbonylation of amines. researchgate.net

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Aniline, Potassium Isocyanate | HCl, H₂O, 25 °C | Phenylurea | Good to excellent | rsc.orgrsc.org |

| Aniline, Urea | HCl, H₂O, boil | Phenylurea | Not specified | mdpi.com |

| Amines, CO₂ | DBU, Mitsunobu reagents | Disubstituted ureas | Variable | acs.org |

Advanced Synthetic Approaches for Targeted Fluorinated Phenylurea Derivatives

The synthesis of specifically fluorinated phenylurea derivatives often requires specialized techniques for the introduction of fluorine and trifluoromethyl groups.

Introduction of Trifluoromethyl Moieties

The trifluoromethyl group is a key pharmacophore, and its introduction into aromatic rings is a critical step in the synthesis of many modern drugs. There are several established methods for trifluoromethylation:

From Carboxylic Acids: A common method involves the conversion of a carboxylic acid to a trifluoromethyl group. This can be achieved through various reagents, such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST).

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely used to form C-CF₃ bonds. This can involve the coupling of an aryl halide or triflate with a trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a fluoride source, or with trifluoromethylcopper (CF₃Cu) reagents.

Radical Trifluoromethylation: This approach involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring. Reagents such as sodium triflinate (Langlois' reagent) or Togni's reagent are commonly used for this purpose.

The choice of method depends on the substrate and the desired regioselectivity. For the synthesis of this compound, the trifluoromethyl group would likely be introduced at an early stage of the synthesis, for example, by starting with a pre-trifluoromethylated building block like 2-bromo-6-fluorotoluene, which can then be converted to the corresponding aniline.

| Trifluoromethylation Method | Typical Reagents | Substrate Type | Reference |

| From Carboxylic Acids | SF₄, DAST | Carboxylic Acids | N/A |

| Cross-Coupling | TMSCF₃, CuCF₃, Pd catalyst | Aryl Halides/Triflates | N/A |

| Radical Trifluoromethylation | Langlois' reagent, Togni's reagent | Arenes, Heteroarenes | N/A |

Regioselective Fluorination Techniques for Aryl and Alkyl Positions

The precise placement of fluorine atoms is crucial for modulating the properties of a molecule. Several methods for regioselective fluorination have been developed:

Electrophilic Fluorination: This method uses reagents that deliver an electrophilic fluorine atom ("F⁺"). Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used to fluorinate electron-rich aromatic rings. The regioselectivity is governed by the electronic properties of the substituents on the ring.

Nucleophilic Aromatic Substitution (SₙAr): In this method, a good leaving group on an electron-deficient aromatic ring is displaced by a fluoride ion (e.g., from KF or CsF). This is a powerful method for introducing fluorine into specific positions.

Sandmeyer-type Reactions: An amino group on an aromatic ring can be converted to a diazonium salt, which can then be treated with a fluoride source, such as HBF₄ (Balz-Schiemann reaction) or other fluoride reagents, to introduce a fluorine atom.

C-H Fluorination: Direct C-H fluorination is an emerging area that offers the potential for highly efficient and regioselective fluorination. This often involves the use of transition metal catalysts to direct the fluorination to a specific C-H bond.

For the synthesis of this compound, the fluorine atom is often incorporated in the starting material, such as 1-bromo-2-fluoro-3-(trifluoromethyl)benzene.

| Fluorination Method | Typical Reagents | Substrate Type | Key Features | Reference |

| Electrophilic Fluorination | Selectfluor® | Electron-rich arenes | Governed by electronics | N/A |

| Nucleophilic Aromatic Substitution | KF, CsF | Electron-deficient arenes with leaving groups | Positional control | N/A |

| Balz-Schiemann Reaction | HBF₄, NaNO₂ | Anilines | Diazonium intermediate | N/A |

| C-H Fluorination | Pd catalysts, AgF | Arenes, Heteroarenes | High atom economy | N/A |

Combinatorial and Parallel Synthesis for Phenylurea Libraries

The generation of large and diverse collections of compounds, known as chemical libraries, is a fundamental strategy in drug discovery for identifying new lead compounds. uniroma1.it Combinatorial and parallel synthesis are powerful techniques that enable the rapid and efficient production of such libraries. nih.gov These approaches are particularly well-suited for the synthesis of phenylurea derivatives, allowing for systematic variation of the substituents on the phenyl ring and the urea moiety.

Combinatorial chemistry facilitates the creation of a vast number of compounds through the systematic and repetitive linking of different building blocks. uniroma1.it In the context of phenylurea libraries, this can be achieved through two primary methods: solid-phase synthesis and solution-phase synthesis.

Solid-Phase Synthesis:

In solid-phase synthesis, one of the starting materials is covalently attached to an insoluble polymer support, often in the form of resin beads. crsubscription.com This immobilization allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove unreacted reagents and byproducts. For the synthesis of a phenylurea library, an appropriate aniline derivative, such as 3-fluoro-2-(trifluoromethyl)aniline, could be attached to the solid support. Subsequently, the resin-bound aniline can be treated with a diverse array of isocyanates or amines (in a two-step process involving phosgene or a phosgene equivalent) to generate a library of phenylurea analogs. The "split-and-mix" strategy is a hallmark of combinatorial chemistry where the resin is divided into multiple portions, each reacting with a different building block, and then recombiled. uniroma1.it This process can be repeated to generate an exponential number of unique compounds.

Illustrative Solid-Phase Synthesis of a Phenylurea Library:

| Step | Description | Reactants |

| 1. | Immobilization | 3-Fluoro-2-(trifluoromethyl)aniline + Solid Support with Linker |

| 2. | Splitting | Resin divided into multiple reaction vessels. |

| 3. | Coupling | Each portion of resin reacted with a different isocyanate (R-NCO). |

| 4. | Pooling | All resin portions are combined. |

| 5. | Cleavage | The synthesized phenylureas are cleaved from the solid support. |

Solution-Phase Synthesis:

Parallel synthesis in the solution phase involves conducting multiple reactions simultaneously in a spatially separated manner, typically in multi-well plates. nih.gov This method avoids the challenges associated with solid-phase synthesis, such as the potential for reactants to be sterically hindered by the resin. nih.gov For the creation of a phenylurea library, an array of anilines, including 3-fluoro-2-(trifluoromethyl)aniline, could be reacted in parallel with a set of diverse isocyanates. nih.govfrontiersin.org Automation and robotic liquid handling systems are often employed to manage the large number of reactions. uniroma1.it Purification of the resulting compounds is typically achieved through high-throughput methods like automated chromatography.

Illustrative Parallel Solution-Phase Synthesis:

An array of different anilines (A1, A2, A3...An) can be reacted with an array of different isocyanates (I1, I2, I3...In) in a grid format to produce a library of phenylurea products (P).

| Isocyanate 1 (I1) | Isocyanate 2 (I2) | Isocyanate 3 (I3) | |

| Aniline 1 (A1) | A1 + I1 -> P11 | A1 + I2 -> P12 | A1 + I3 -> P13 |

| Aniline 2 (A2) | A2 + I1 -> P21 | A2 + I2 -> P22 | A2 + I3 -> P23 |

| Aniline 3 (A3) | A3 + I1 -> P31 | A3 + I2 -> P32 | A3 + I3 -> P33 |

These high-throughput synthesis methodologies have revolutionized the early stages of drug discovery, enabling the exploration of vast chemical space to identify novel phenylurea derivatives with desired biological activities. uniroma1.itnih.gov

Analytical Characterization Strategies for Structural Elucidation of Synthesized Analogs

The definitive determination of the chemical structure of newly synthesized compounds is a critical step in the drug discovery process. hyphadiscovery.com For fluorinated compounds like this compound and its analogs, a combination of powerful analytical techniques is employed for unambiguous structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. researchgate.netnih.gov For fluorinated compounds, ¹⁹F NMR spectroscopy is particularly informative. numberanalytics.comnumberanalytics.comaiinmr.com The ¹⁹F nucleus has 100% natural abundance and a large chemical shift range, making it highly sensitive to its local electronic environment. wikipedia.org

¹H NMR: Provides information about the number and connectivity of hydrogen atoms in the molecule. The coupling between protons and the fluorine atom on the phenyl ring, as well as the trifluoromethyl group, can provide key structural insights.

¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the carbons attached to fluorine are significantly affected, providing clear indicators of their position.

¹⁹F NMR: This is a crucial technique for fluorinated compounds. nih.gov The chemical shift of the fluorine atom and the trifluoromethyl group provides direct evidence of their presence and electronic environment. wikipedia.org Coupling between the fluorine atom and the trifluoromethyl group, as well as with neighboring protons, can confirm the substitution pattern on the aromatic ring. jeolusa.com

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms within the molecule, providing a complete picture of the structure. hyphadiscovery.com

Illustrative NMR Data Interpretation for this compound:

| Technique | Expected Observations |

| ¹H NMR | Signals for the aromatic protons showing coupling to the fluorine atom. Signals for the -NH protons of the urea group. |

| ¹³C NMR | Signals for the aromatic carbons, with those directly bonded to fluorine exhibiting characteristic splitting patterns (C-F coupling). A signal for the trifluoromethyl carbon. |

| ¹⁹F NMR | Two distinct signals: one for the single fluorine atom on the ring and another for the trifluoromethyl group, likely showing coupling to each other. |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of a compound and can provide valuable structural information through analysis of its fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the synthesized compound. nih.gov

By combining the data from these powerful analytical techniques, chemists can confidently confirm the identity and purity of each member of a synthesized phenylurea library, ensuring that subsequent biological screening is performed on well-characterized compounds.

Structure Activity Relationship Sar and Structural Biology of 3 Fluoro 2 Trifluoromethyl Phenylurea Derivatives

Fundamental Principles of Structure-Activity Relationship Analysis in Phenylurea Research

The phenylurea scaffold serves as a core framework in many biologically active compounds. The urea (B33335) moiety is a key pharmacophore, capable of forming crucial hydrogen bond interactions with biological targets. Research into phenylurea derivatives has established that the nature and position of substituents on the phenyl ring are critical determinants of activity. The initial SAR for some series of phenylurea compounds indicated that urea-substituted variants offered the best activity, with substituents at the 3-position (meta-position) often showing superior performance in terms of both activity and cytotoxicity. nih.gov The urea groups are predicted to form hydrogen-bond interactions with acidic residues at the mouth of the ATP binding site in some target proteins. nih.gov

Investigating the Influence of Fluoro and Trifluoromethyl Substituents on Biological Activity

The introduction of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. mdpi.comscilit.com These groups can profoundly influence a molecule's potency, conformation, metabolism, and membrane permeability. researchgate.netscispace.com

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent, even more so than a single fluorine atom. mdpi.com This strong inductive effect can decrease the electron density on the aromatic ring, making it less susceptible to oxidative metabolism. mdpi.com The high electronegativity of the fluorine atoms in the -CF3 group can enhance electrostatic and hydrogen bonding interactions with biological targets, potentially increasing binding affinity. mdpi.com The presence of a trifluoromethyl substituent is often associated with increased potency due to the formation of multipolar interactions with carbonyl groups in the target protein. nih.gov

A key advantage of fluorine substitution is its small atomic radius, which introduces minimal steric hindrance, often preserving compatibility with the target receptor. researchgate.netresearchgate.net This allows it to act as a bioisostere for a hydrogen atom, altering electronic properties without significantly changing the molecule's size or shape. scispace.com

In contrast, the trifluoromethyl group is bulkier than a methyl group and can impose steric constraints that influence the molecule's preferred conformation. nih.gov This can be advantageous, as a rigid conformation may enhance selectivity for a specific target. However, moving a trifluoromethyl group from the para- (4-position) to the meta- (3-position) or ortho- (2-position) on a phenylurea motif has been shown in some cases to cause a marked drop in potency, suggesting that the position and steric bulk are critical for optimal interaction with the target. acs.org

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a crucial parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govkeyorganics.net Fluorination is a common strategy to modulate lipophilicity. nih.govkeyorganics.net

The introduction of fluorine atoms generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. mdpi.comresearchgate.netresearchgate.net The trifluoromethyl group, in particular, is one of the most common lipophilic functional groups used in drug design. nih.govresearchgate.net This increased lipophilicity can facilitate in vivo uptake and transport. mdpi.com However, the relationship is not always straightforward; the impact of fluorination on hydrophobicity can be influenced by competing changes in polarity and molecular conformation. rsc.org

| Substituent | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hammett Constant (σp) | Hydrophobicity Constant (π) |

|---|---|---|---|---|

| -H | 1.20 | 2.20 | 0.00 | 0.00 |

| -F | 1.47 | 3.98 | 0.06 | 0.14 |

| -CH3 | 2.00 | 2.55 | -0.17 | 0.56 |

| -CF3 | 2.44 | 3.46 (for C) | 0.54 | 0.88 |

Systematic Evaluation of Substituent Effects Across the Phenylurea Core

SAR studies often involve the systematic modification of a lead compound to map the contributions of different substituents to its biological activity.

The substitution pattern on the phenyl ring of phenylurea derivatives is a critical determinant of their biological activity. Studies have shown that both the type of substituent and its position can have a dramatic impact on potency and selectivity.

For example, in a series of dual Peroxisome Proliferator-Activated Receptor δ (PPARδ) / soluble Epoxide Hydrolase (sEH) modulators, moving a trifluoromethyl group on the N-phenyl motif from the 4-position to the 3- or 2-position resulted in a significant loss of potency for both targets. acs.org This highlights the importance of substituent positioning for optimal target engagement.

Further studies on this series explored various disubstituted phenylurea motifs. While 2,4-bistrifluoromethyl and 2,4-dichloro derivatives showed slightly enhanced activity, a mixed 2-chloro-4-trifluoromethyl analogue demonstrated a significant gain in potency. acs.org A 2-fluoro-4-trifluoromethyl substitution pattern was also found to be favorable, though not as potent as the 2-chloro-4-trifluoromethyl analog. acs.org These findings underscore the subtle interplay between electronic and steric factors in determining biological activity.

| Compound | Substitution on N-Phenyl Ring | PPARδ Agonism (EC50, µM) | sEH Inhibition (IC50, µM) |

|---|---|---|---|

| 7 | 4-CF3 | 10 | 0.017 |

| 21 | 3-CF3 | >30 | 0.17 |

| 22 | 2-CF3 | >30 | 0.14 |

| 28 | 2-Cl, 4-CF3 | 0.7 | 0.005 |

| 29 | 2-F, 4-CF3 | 1.5 | 0.007 |

In other research on novel aryl-urea derivatives, compounds featuring a trifluoromethyl group were evaluated for antibacterial and anti-cancer activity. researchgate.netnih.gov For instance, a compound with a 2-(trifluoromethyl)phenylurea moiety showed significant anti-cancer activity against various cell lines, with its potency influenced by other substitutions on the molecule. researchgate.netnih.gov This demonstrates the modular nature of SAR, where the effects of one substituent can be tuned by modifications elsewhere in the structure.

Substitutions at the Urea Linkage

The urea linkage (-NH-CO-NH-) is a cornerstone of the phenylurea pharmacophore, primarily due to its role as a rigid hydrogen bond donor and acceptor. Modifications to this central moiety can significantly impact a compound's binding affinity, selectivity, and pharmacokinetic properties.

Substitutions on the nitrogen atoms of the urea linkage can alter the hydrogen-bonding pattern and introduce steric effects. For instance, N-methylation of one of the urea nitrogens can disrupt a critical hydrogen bond with a target protein, often leading to a significant loss of activity. However, in some cases, this modification can enhance membrane permeability or reduce susceptibility to metabolic degradation.

Replacing the urea oxygen with sulfur to form a thiourea (B124793) can alter the electronic properties and hydrogen-bonding geometry of the linkage. While this can sometimes lead to improved activity, it can also introduce toxicity concerns. Another strategy involves replacing the entire urea group with a bioisosteric equivalent, such as an amide or a sulfonamide, to explore different interaction patterns and physicochemical properties. In one study on Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, replacing an NH group of the phenylurea with a CH₂ group was explored to test the necessity of the urea moiety for potency nih.gov.

The table below illustrates potential substitutions at the urea linkage and their general impact on the molecule's properties.

| Substitution Type | Example | Potential Impact on Activity | Rationale |

| N-Alkylation | N-Methyl | Typically decreases activity | Disrupts hydrogen bond donation; may increase steric hindrance. |

| Oxygen Replacement | Thiourea (C=S) | Variable | Alters hydrogen bond geometry and electronic character. |

| NH Replacement | N-CF₃ | Decreases activity | Reduces hydrogen bond donor capacity and alters electronics. |

| Linkage Inversion | Reversed Amide | Variable | Changes the directionality of hydrogen bond donors and acceptors. |

Conformational Dynamics and Their Implications for SAR

Phenylurea compounds typically exist in a planar or near-planar conformation, which is stabilized by intramolecular hydrogen bonds and resonance. This planarity is often crucial for effective π-π stacking interactions with aromatic residues in the target protein. However, the ability to adopt a non-planar conformation can also be advantageous for accessing specific binding pockets or avoiding steric clashes.

The substitution pattern on the phenyl ring significantly influences the preferred conformation. Bulky substituents at the ortho position, such as the trifluoromethyl group in 3-Fluoro-2-(trifluoromethyl)phenylurea, can force the phenyl ring to rotate out of the plane of the urea group. This induced twist can orient other substituents into favorable or unfavorable positions within the binding site, thereby modulating biological activity. Understanding these conformational preferences is essential for accurately interpreting SAR data and for designing molecules with optimal three-dimensional shapes for high-affinity binding.

Bioisosteric Replacement Strategies in Phenylurea Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the physicochemical and biological properties of a lead compound without causing significant changes to its binding mode. A bioisostere is a substituent or group with chemical or physical similarities that produce broadly similar biological properties cambridgemedchemconsulting.com. This approach is widely applied in the optimization of phenylurea derivatives to enhance potency, improve metabolic stability, increase solubility, or reduce toxicity. nih.gov

Key bioisosteric replacement strategies for the this compound scaffold include:

Phenyl Ring Analogs : The phenyl ring is a common scaffold in drug design, but it can be associated with metabolic liabilities nih.gov. Replacing the phenyl ring with bioisosteric alternatives, such as pyridine, pyrimidine, or other heteroaromatic rings, can introduce new hydrogen bonding interactions, modulate electronic properties, and alter metabolic pathways. For example, introducing a nitrogen atom into the ring can serve as a hydrogen bond acceptor and improve solubility.

Trifluoromethyl (CF₃) Group Replacements : The CF₃ group is a strong electron-withdrawing group that often enhances metabolic stability and binding affinity. Bioisosteric replacements for the CF₃ group include other electron-withdrawing moieties like the cyano (-CN), sulfone (-SO₂CH₃), or sulfonamide (-SO₂NH₂) groups. These replacements can mimic the electronic effects of the CF₃ group while offering different steric profiles and solubility characteristics.

Fluorine Atom Replacements : The fluorine atom can be replaced with other halogens (Cl, Br) or small alkyl groups (e.g., methyl) to probe the steric and electronic requirements of the binding pocket. Replacing hydrogen with fluorine can also be a strategy to block metabolic oxidation at that position. cambridgemedchemconsulting.com

The following table summarizes common bioisosteric replacements for different parts of the this compound structure.

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Phenyl Ring | Pyridine, Thiophene, Pyrazole | Improved solubility, new H-bonding sites, altered metabolism drughunter.com |

| Trifluoromethyl (-CF₃) | Cyano (-CN), Sulfone (-SO₂CH₃) | Modulate electronics, alter steric profile |

| Fluoro (-F) | Chloro (-Cl), Methyl (-CH₃) | Probe steric and electronic sensitivity |

| Urea (-NHCONH-) | Thiourea, Amide, Sulfonamide | Alter H-bonding, improve stability |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing predictive QSAR models, researchers can estimate the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.govsemanticscholar.org

Selection and Derivation of Physico-Chemical Descriptors

The foundation of a QSAR model is the numerical representation of molecular structures using physico-chemical descriptors. mdpi.com These descriptors quantify various aspects of a molecule's properties and are categorized as follows:

Hydrophobic Descriptors : These describe the lipophilicity of a molecule, which is crucial for membrane transport and binding to hydrophobic pockets. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP).

Electronic Descriptors : These quantify the electronic properties of a molecule, such as its ability to participate in electrostatic interactions. Examples include Hammett constants (σ), dipole moment, and atomic partial charges.

Steric Descriptors : These relate to the size and shape of the molecule, which are critical for complementarity with the binding site. Common steric descriptors include molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume.

Topological Descriptors : These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

The table below lists some of the key descriptors used in QSAR studies of phenylurea derivatives.

| Descriptor Class | Descriptor Name | Property Encoded |

| Hydrophobic | LogP | Lipophilicity and transport properties |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of substituents |

| Electronic | Dipole Moment | Polarity and electrostatic interactions |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Steric | Taft Steric Parameter (Es) | Bulkiness of substituents |

| Topological | Kier & Hall Shape Indices | Molecular shape and complexity |

Development and Validation of Predictive QSAR Models

Once descriptors are calculated for a set of compounds with known activities (the training set), a mathematical model is developed to correlate the descriptors with the biological endpoint. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation. More advanced machine learning methods, such as Random Forest (RF) and Support Vector Machines (SVM), are also employed to capture complex, non-linear relationships. nih.gov

A crucial step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power for new compounds. nih.govresearchgate.net Key validation metrics include:

Internal Validation : Typically performed using cross-validation (e.g., leave-one-out), this assesses the model's internal consistency and stability. The cross-validated correlation coefficient (q²) is a key metric.

External Validation : The model's predictive ability is tested on an external set of compounds that were not used in model development. The predictive correlation coefficient (R²pred) is calculated for this set.

A statistically valid QSAR model should have high values for the correlation coefficient (R²), q², and R²pred, indicating a strong correlation between descriptors and activity and reliable predictive performance. researchgate.net

Applications in Virtual Screening and Rational Compound Design

A validated QSAR model serves as a powerful tool for in silico drug design. nih.gov Its primary applications include:

Virtual Screening : QSAR models can be used to rapidly screen large virtual libraries of compounds to predict their biological activity. nih.govfrontiersin.org This allows researchers to prioritize a smaller, more manageable set of high-potential candidates for synthesis and experimental testing, saving significant time and resources. frontiersin.org

Rational Design : The QSAR equation provides direct insights into which molecular properties are most influential for activity. For example, if a descriptor for hydrophobicity has a large positive coefficient, it suggests that increasing the lipophilicity of a specific part of the molecule could enhance its activity. This knowledge guides the rational design of new derivatives with improved potency and desired properties. The workflow generally involves creating a virtual library, using the QSAR model to predict activity, and then selecting the most promising candidates for further investigation. researchgate.netfrontiersin.org

In-Depth Analysis Reveals Methodologies for Deciphering the Molecular Targets of this compound

The quest to understand the therapeutic potential and mechanism of action of novel chemical entities like this compound relies on a systematic elucidation of their biological targets. A multi-pronged approach, integrating advanced chemical biology and genetic techniques, is essential for identifying primary molecular partners and characterizing the nature of these interactions. This article explores the established and theoretical methodologies that can be employed to investigate the biological activity of this compound.

Advanced Analytical Techniques for Research Characterization and Quantification of 3 Fluoro 2 Trifluoromethyl Phenylurea

Chromatographic Separation Techniques for Purity and Identity Confirmation

Chromatographic methods are paramount for the separation of 3-Fluoro-2-(trifluoromethyl)phenylurea from potential impurities, starting materials, and byproducts. The choice between liquid and gas chromatography is dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds like many phenylurea derivatives. newpaltz.k12.ny.us A reverse-phase HPLC method is particularly well-suited for this compound, leveraging the compound's moderate polarity.

Method development would commence with a C18 stationary phase, which provides excellent retention and separation for a wide range of organic molecules. The mobile phase would typically consist of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous component, often with a small amount of acid like formic or phosphoric acid to ensure good peak shape by suppressing the ionization of any residual silanol groups on the stationary phase. sielc.comsielc.com Detection is commonly achieved using a diode array detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing both quantitative data and qualitative information about the analyte's purity. nih.gov

A typical HPLC method for a related compound, [3-(Trifluoromethyl)phenyl]urea, utilizes a C18 column with a mobile phase of acetonitrile and water, which serves as a strong starting point for the analysis of this compound. sielc.comsielc.com

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of many phenylurea compounds by Gas Chromatography (GC) is often challenging due to their thermal instability, which can lead to decomposition in the hot injector port. newpaltz.k12.ny.usresearchgate.net To overcome this limitation, a derivatization step is typically employed to convert the phenylurea into a more volatile and thermally stable analogue. youtube.com

For this compound, silylation is a common and effective derivatization strategy. youtube.com This involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens on the urea (B33335) moiety with trimethylsilyl (TMS) groups. sigmaaldrich.com The resulting TMS derivative is significantly more volatile and less prone to thermal degradation, making it amenable to GC analysis.

The derivatized sample is then introduced into a GC system coupled with a mass spectrometer (GC-MS). The GC separates the derivatized analyte from other components based on their boiling points and interactions with the capillary column's stationary phase. The mass spectrometer then provides mass information for the eluted components, confirming the identity of the derivatized this compound and any impurities.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar and thermally labile molecules, making it ideal for the analysis of this compound without the need for derivatization. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecules [M+H]+.

The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule of this compound (C8H6F4N2O). Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing valuable structural information. A plausible fragmentation pathway could involve the cleavage of the urea bond, leading to the formation of characteristic fragment ions. For instance, fragmentation of a related phenyl(trifluoromethyl)iodonium compound has been studied, providing insights into the behavior of the trifluoromethylphenyl moiety under MS/MS conditions. nih.govhuji.ac.ilresearchgate.net

Predicted ESI-MS Data:

Molecular Formula: C8H6F4N2O

Molecular Weight: 222.14 g/mol

Observed Ion [M+H]+: m/z 223.05

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 163.03 | [M+H - NH2CONH2]+ |

| 145.02 | [M+H - F - NH2CONH2]+ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of its elemental composition. sielc.com This technique is crucial for confirming the molecular formula of newly synthesized compounds like this compound. An accurate mass measurement within a few parts per million (ppm) of the theoretical mass provides strong evidence for the assigned molecular formula. uci.edu

For this compound, HRMS would be used to determine the exact mass of the protonated molecule [M+H]+.

Predicted HRMS Data:

Molecular Formula: C8H7F4N2O (protonated)

Calculated Exact Mass [M+H]+: 223.0540

Expected Accuracy: < 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of other NMR-active nuclei, such as fluorine-19. researchgate.netcolorado.edu

For this compound, a combination of 1H, 13C, and 19F NMR experiments would be employed to confirm its structure. biophysics.org The presence of both a fluorine atom and a trifluoromethyl group introduces characteristic splitting patterns due to spin-spin coupling, which aids in the assignment of signals. huji.ac.ilazom.com

1H NMR: The proton NMR spectrum would show signals for the aromatic protons and the protons of the urea group. The aromatic protons would appear as complex multiplets due to coupling with each other and with the fluorine atom. The NH and NH2 protons of the urea moiety would likely appear as broad singlets.

13C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to fluorine will show characteristic splitting (C-F coupling). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

19F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.ilazom.comthermofisher.com It would be expected to show two distinct signals: one for the single fluorine atom on the phenyl ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The signal for the single fluorine atom would likely be a multiplet due to coupling with nearby protons, while the trifluoromethyl group would appear as a singlet, assuming no coupling to other nearby fluorine or hydrogen atoms. colorado.edu

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 1H | ~8.0 - 7.0 | m | - | Aromatic-H |

| 1H | ~6.5 | br s | - | NH |

| 1H | ~5.5 | br s | - | NH2 |

| 13C | ~160 (d) | d | J(C-F) ≈ 245 | C-F |

| 13C | ~155 | s | - | C=O |

| 13C | ~135 - 115 | m | - | Aromatic-C |

| 13C | ~124 (q) | q | J(C-F) ≈ 272 | CF3 |

| 19F | ~ -115 | m | - | Ar-F |

| 19F | ~ -62 | s | - | CF3 |

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the aromatic protons would exhibit complex splitting patterns due to both homo- and heteronuclear coupling. The protons on the phenyl ring will show coupling to each other (³JHH, typically 6-8 Hz for ortho coupling; ⁴JHH, 1-3 Hz for meta coupling) and to the fluorine atom (JHF). The magnitude of the through-bond fluorine-proton coupling constants (JHF) is dependent on the number of intervening bonds, with ³JHF (ortho) and ⁴JHF (meta) couplings being the most informative. The urea (-NH-CO-NH₂) protons would appear as distinct signals, potentially broadened due to quadrupole effects of the nitrogen atoms and chemical exchange. Their chemical shifts would be sensitive to solvent and concentration.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Aromatic CH | 7.0 - 8.0 | Multiplet (m) | JHH, JHF |

| NH (phenyl-linked) | 8.0 - 10.0 | Broad singlet (br s) | - |

| NH₂ | 5.0 - 7.0 | Broad singlet (br s) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound would be characterized by the presence of signals for the aromatic carbons, the urea carbonyl carbon, and the trifluoromethyl carbon. The carbon signals will exhibit coupling to fluorine atoms. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant (250-300 Hz). The aromatic carbons will show smaller C-F couplings (²JCF, ³JCF, ⁴JCF), which are invaluable for assigning the substitution pattern on the aromatic ring.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C=O (Urea) | 150 - 160 | Singlet (s) or small doublet (d) |

| Aromatic C-F | 155 - 165 | Doublet (d) |

| Aromatic C-CF₃ | 120 - 135 | Quartet (q) |

| Aromatic CH | 110 - 140 | Doublet (d) or singlet (s) |

| CF₃ | 120 - 130 | Quartet (q) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Organofluorine Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum of this compound is expected to show two distinct signals: one for the single fluorine atom attached to the aromatic ring and another for the trifluoromethyl group. The chemical shift of these signals provides information about their electronic environment. The trifluoromethyl group typically appears as a singlet in the range of -60 to -65 ppm (relative to CFCl₃), while the aromatic fluorine will resonate at a different chemical shift, likely showing coupling to the ortho and meta protons on the ring. wikipedia.org

Expected ¹⁹F NMR Data for this compound:

| Fluorine Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Ar-F | -110 to -130 | Multiplet (m) |

| CF₃ | -60 to -65 | Singlet (s) |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the phenyl ring to the urea moiety and the trifluoromethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the urea group, as well as absorptions corresponding to the aromatic ring and the C-F bonds.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Urea) | 3200 - 3500 | Medium - Strong |

| C=O Stretch (Urea) | 1630 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-F Stretch (Ar-F) | 1100 - 1250 | Strong |

| C-F Stretch (CF₃) | 1000 - 1100 | Strong |

Bioanalytical Methodologies for Quantification in Biological Matrices (e.g., in vitro assay samples, in vivo research models)

For the quantification of this compound in biological matrices, such as plasma or tissue homogenates from in vivo research models or samples from in vitro assays, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.com This technique offers high sensitivity, selectivity, and a wide dynamic range, which are crucial for detecting low concentrations of the analyte in complex biological samples.

A typical LC-MS/MS method would involve:

Sample Preparation: This step is critical to remove proteins and other interfering substances. Common techniques include protein precipitation with an organic solvent (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte from other components in the sample extract. A reversed-phase C18 column is commonly employed for compounds of this polarity.

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of selectivity and sensitivity.

The development of a robust LC-MS/MS method would require optimization of chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity, accuracy, and precision for the reliable quantification of this compound in biological research.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-Fluoro-2-(trifluoromethyl)phenylurea, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves intermediates such as 3-fluoro-2-(trifluoromethyl)aniline (CAS: 123973-22-8) or isonicotinoyl derivatives. For example, piperidin-4-one intermediates can be functionalized via coupling reactions . Purification is achieved through column chromatography (e.g., C18 columns) or recrystallization using acetonitrile-water systems. Analytical validation via HPLC-UV (210 nm detection) or NMR ensures ≥95% purity .

Q. Which analytical techniques are most effective for characterizing this compound in complex matrices?

- Methodological Answer : Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) enables non-targeted screening, as demonstrated for phenylurea pesticides in apples . Electrochemical methods, such as differential pulse voltammetry at glassy carbon electrodes, detect oxidation peaks at ~0.7 V (vs. Ag/AgCl) in pH 7.0 buffer, useful for quantifying trace amounts . Solid-phase extraction (SPE) with C18 cartridges improves sensitivity in environmental samples .

Advanced Research Questions

Q. How does the trifluoromethyl and fluorine substitution influence the electrochemical behavior of phenylurea compounds?

- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes radical intermediates during oxidation, shifting redox potentials. Cyclic voltammetry studies on fluometuron (a structural analog) reveal pH-dependent oxidation mechanisms, with dimerization observed at unmodified electrodes . Computational DFT analyses can model substituent effects on electron transfer kinetics .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding to targets like the D1 protein in photosystem II. Comparative studies with diuron show steric and electronic effects of trifluoromethyl groups on binding affinity . Free energy perturbation (FEP) calculations quantify thermodynamic contributions of fluorine substituents .

Q. How do environmental factors like pH affect the degradation pathways of this compound?

- Methodological Answer : Hydrolysis rates increase under alkaline conditions (pH > 9), forming 3-fluoro-2-(trifluoromethyl)aniline as a primary metabolite. LC-MS/MS identifies degradation products, while QSAR models predict half-lives in soil (e.g., t₁/₂ = 30–60 days at pH 7) . Oxidation pathways via hydroxyl radicals (•OH) dominate in aqueous systems, monitored using ESR spectroscopy .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported biological activity data of phenylurea derivatives?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays). Meta-analyses should account for variables like solvent polarity (e.g., DMSO vs. acetonitrile) and cell line specificity. For instance, JAK inhibitor activity discrepancies may arise from differences in kinase isoform expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.